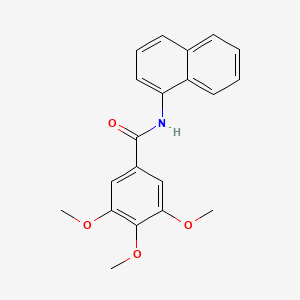

N1-(1-naphthyl)-3,4,5-trimethoxybenzamide

Description

Overview of Benzamide (B126) Scaffold in Organic Chemistry and Medicinal Research

The benzamide structure, a derivative of benzoic acid, is a prevalent and versatile scaffold in both organic synthesis and pharmaceutical development. It is estimated that the amide functional group is present in approximately 25% of all active pharmaceutical ingredients, highlighting its importance in drug design. researchgate.net Benzamide derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.netontosight.ai

The utility of the benzamide core lies in its chemical stability and its capacity to be readily modified with various substituents, allowing chemists to fine-tune the molecule's interaction with biological targets. ontosight.ai This structural simplicity and synthetic accessibility have made benzamides a foundational element in the creation of diverse chemical libraries for high-throughput screening and drug discovery campaigns. researchgate.netontosight.ai In psychiatry, for instance, benzamides like Sulpiride and Amisulpiride have been used clinically. The inherent ability of the benzamide moiety to participate in hydrogen bonding and other non-covalent interactions makes it a valuable pharmacophore for engaging with the active sites of enzymes and receptors. researchgate.net

Significance of Naphthalene (B1677914) and Trimethoxybenzene Moieties in Bioactive Compounds

The other two components of N1-(1-naphthyl)-3,4,5-trimethoxybenzamide, the naphthalene and trimethoxybenzene moieties, are themselves well-established pharmacophores associated with a broad range of biological effects.

Naphthalene Moiety: Naphthalene, a bicyclic aromatic hydrocarbon, is a structural component found in numerous natural and synthetic compounds with significant therapeutic value. ijpsjournal.comlifechemicals.com Its larger, lipophilic surface area allows for enhanced interactions with biological targets. The naphthalene scaffold is present in compounds demonstrating a wide array of activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects. nih.govekb.eg Several drugs approved by the U.S. Food and Drug Administration (FDA) incorporate the naphthalene ring, underscoring its clinical relevance. nih.govekb.egresearchgate.net

Table 1: Examples of FDA-Approved Drugs Containing a Naphthalene Moiety

| Drug Name | Therapeutic Class |

| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) |

| Propranolol | Beta-Blocker |

| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) |

| Terbinafine | Antifungal |

| Bedaquiline | Antitubercular |

| Nabumetone | Nonsteroidal Anti-inflammatory Drug (NSAID) |

This table provides examples of naphthalene-based molecules that have received FDA approval and are used as therapeutics. nih.govekb.eg

Trimethoxybenzene Moiety: The trimethoxyphenyl (TMP) group, particularly the 3,4,5-trimethoxy substitution pattern, is a key structural feature in a class of potent anticancer agents that function by inhibiting tubulin polymerization. nih.govresearchgate.net Tubulin is the protein subunit of microtubules, which are critical for cell division, making it a validated target for cancer chemotherapy. researchgate.netnih.gov The TMP moiety is essential for the interaction of these agents with the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net Natural products like colchicine and synthetic analogues such as Combretastatin A-4 feature this group, which occupies a specific subcavity in the protein, leading to microtubule destabilization and mitotic arrest. nih.govnih.gov The demonstrated importance of the 3,4,5-trimethoxyphenyl fragment for tubulin interaction has spurred the development of numerous chemical libraries aimed at discovering new microtubule-targeting agents. researchgate.netnih.gov

Rationale for Investigating this compound

The rationale for the synthesis and biological evaluation of this compound stems from the principle of molecular hybridization. This strategy involves combining known pharmacophores or bioactive structural motifs into a single molecule to create a new chemical entity with potentially enhanced affinity, improved selectivity, or a novel mechanism of action.

In this case, the compound strategically integrates:

The benzamide scaffold as a stable and synthetically versatile linker with its own history of biological relevance. researchgate.net

The naphthalene ring , a moiety associated with a wide range of pharmacological activities, including cytotoxicity. nih.gov

The 3,4,5-trimethoxybenzene group , a critical component of many potent inhibitors of tubulin polymerization that bind to the colchicine site. nih.govresearchgate.net

By combining these three elements, researchers hypothesize that the resulting hybrid molecule could exhibit potent biological activity, potentially as an anticancer agent targeting microtubule dynamics. The naphthalene group could enhance binding to the target protein or confer additional cytotoxic properties, while the trimethoxyphenyl moiety directs the molecule towards the colchicine binding site of tubulin, and the benzamide core provides the structural linkage.

Historical Context of Related Amide and Hydrazide Analogues in Academic Studies

The investigation of this compound does not exist in a vacuum but is informed by prior academic research on structurally related compounds. Of particular relevance is the study of its corresponding hydrazide analogue, N'-(1-naphthyl)-3,4,5-trimethoxybenzohydrazide .

A 2015 study published in the European Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of 3,4,5-trimethoxy-hydrazones, including the N'-(1-naphthyl) analogue, as potential microtubule destabilizers. nih.gov The research was motivated by the need to develop novel tubulin-interacting agents with potentially increased efficacy and lower toxicity compared to classic inhibitors. nih.gov

Key findings from this study on the hydrazide analogue include:

Design and Synthesis: The compound was designed as a structurally simple inhibitor of microtubule assembly. nih.gov

Computational Modeling: Docking simulations suggested that the N-acylhydrazone could fit appropriately within the colchicine-binding domain of tubulin. nih.gov

Biological Activity: Several compounds in the series, including the naphthyl-substituted hydrazide, demonstrated potent anti-leukemia effects, with activity in the nanomolar concentration range. nih.gov

Mechanism of Action: The study confirmed that the compounds interfered with microtubule polymerization at both the biochemical and cellular levels, validating their proposed mechanism. nih.gov

In Vivo Efficacy: The N'-(1-naphthyl)-3,4,5-trimethoxybenzohydrazide analogue was found to be as active as the established chemotherapy drug vincristine (B1662923) in a murine model of human acute lymphoblastic leukemia. nih.gov

This comprehensive study of the hydrazide analogue provides a strong historical and scientific precedent for investigating the corresponding amide, this compound. The demonstrated success of the hydrazide in targeting tubulin and exhibiting potent in vivo anticancer activity suggests that the amide variant could possess similar, and potentially modulated, biological properties worthy of exploration. Further research into other related trimethoxyphenyl-based analogues, such as chalcones and thiadiazoles, has continued to expand the chemical space for potential tubulin inhibitors. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethoxy-N-naphthalen-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-17-11-14(12-18(24-2)19(17)25-3)20(22)21-16-10-6-8-13-7-4-5-9-15(13)16/h4-12H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWASYLLUIBHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N1 1 Naphthyl 3,4,5 Trimethoxybenzamide and Analogues

Strategic Approaches to Amide Bond Formation

The formation of the amide bond between 1-naphthylamine (B1663977) and 3,4,5-trimethoxybenzoic acid is the key transformation in the synthesis of N1-(1-naphthyl)-3,4,5-trimethoxybenzamide. Traditionally, this is achieved by activating the carboxylic acid, most commonly by converting it to an acyl chloride, which then reacts with the amine. biosynth.comchemicalbook.com While effective, this method can require harsh conditions and may not be suitable for complex molecules with sensitive functional groups. Modern organic synthesis has seen a shift towards catalytic methods that offer milder conditions, greater functional group tolerance, and improved atom economy. researchgate.netnih.gov

Catalytic cross-coupling reactions represent a powerful alternative for forming the N-aryl bond. These methods avoid the pre-activation of the carboxylic acid to a more reactive species like an acyl chloride.

Palladium-Catalyzed Buchwald-Hartwig Amidation: An extension of the renowned Buchwald-Hartwig amination, this reaction couples an amide with an aryl halide or pseudohalide. syr.edu The general catalytic cycle involves the oxidative addition of an aryl halide to a low-valent palladium catalyst, followed by coordination of the deprotonated amide, and finally, reductive elimination to yield the N-aryl amide product and regenerate the active catalyst. syr.edu The choice of ligand is crucial for the success of these reactions, with various bidentate phosphine (B1218219) ligands being developed to facilitate the catalytic cycle. syr.edu

Copper-Catalyzed N-Arylation: Copper-catalyzed N-arylation reactions, often referred to as Chan-Lam or Ullmann-type couplings, are an economical and effective alternative to palladium-based systems. organic-chemistry.org These reactions can couple amides with arylboronic acids or their derivatives. nih.gov Recent advancements have led to the development of systems using simple copper salts, sometimes without the need for a base or external ligand, in environmentally benign solvents like ethanol. nih.gov For instance, copper(I) iodide has been used to catalyze the formation of N-aryl amides from primary amides and arenediazonium salts, which are highly reactive and environmentally safer than many other arylating agents. organic-chemistry.org

Nickel-Catalyzed Reactions: More recently, nickel catalysis has emerged as a potent tool for C-N bond formation. Dual nickel-photoredox catalysis enables the N-arylation of amides with aryl bromides under remarkably mild conditions, operating at moderate temperatures (30 °C) and tolerating base-sensitive functional groups. chemistryviews.org Another approach is the nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides, which can produce chiral α-arylbenzamide analogues with high enantioselectivity. uzh.ch

The efficiency and yield of amide bond formation are highly dependent on the optimization of various reaction parameters. The choice of catalyst, solvent, base, temperature, and activating agent can dramatically influence the outcome.

For catalytic N-arylation, screening different metal catalysts (e.g., copper vs. palladium), ligands, and bases is standard practice. syr.educhemistryviews.org For example, in a nickel-photoredox catalyzed N-arylation, a combination of NiCl₂·glyme, a bipyridine ligand, and a carbonate base in a mixed solvent system was found to be optimal. chemistryviews.org In copper-catalyzed systems using arylboroxines, increasing the reaction temperature was found to significantly accelerate the reaction, with a high yield obtained in methanol (B129727) at 40 °C. nih.gov

For more traditional methods involving acyl chlorides, the choice of chlorinating agent and reaction conditions is key. The reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride at reflux provides the corresponding acyl chloride in quantitative yield. chemicalbook.com An alternative, high-yield method suitable for industrial production uses bis(trichloromethyl)carbonate as the activating agent. google.com Microwave-assisted synthesis has also been shown to be an efficient, solvent-free method for reacting anilines with acid chlorides, drastically reducing reaction times and increasing yields. niscair.res.in

Table 1: Selected Optimized Conditions for N-Aryl Amide Synthesis

| Method | Catalyst/Reagent | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Fe-Mediated Transamidation | Iron Dust | Nitrobenzene, Benzoyl Chloride | Water | 60 °C, 36 h | 88% | nih.gov |

| Copper-Catalyzed N-Arylation | Cu(OAc)₂ | Phthalimide, Phenylboroxine | Ethanol | 40 °C, 6 h | 98% | nih.gov |

| Nickel/Photoredox N-Arylation | NiCl₂·glyme / Ir-photocatalyst | Amide, Aryl Bromide | PhCF₃/DMF | 30 °C, Blue LED | Moderate to High | chemistryviews.org |

| Microwave-Assisted Synthesis | None | Aniline, Benzoyl Chloride | Solvent-free | Microwave Irradiation | Good to Excellent | niscair.res.in |

| Tropylium (B1234903) Ion Organocatalysis | Tropylium tetrafluoroborate (B81430) (10 mol%) | Phenylacetic acid, Benzylamine | THF | 70 °C, 15 h | 89% | nih.gov |

Synthesis of Precursors: 1-Naphthylamine and 3,4,5-Trimethoxybenzoic Acid Derivatives

The accessibility and purity of the starting materials, 1-naphthylamine and derivatives of 3,4,5-trimethoxybenzoic acid, are critical for the successful synthesis of the target compound.

1-Naphthylamine: This precursor is a widely available commercial chemical. For the synthesis of analogues, substituted 1-naphthylamines can be prepared through various standard aromatic chemistry techniques, such as nitration of naphthalene (B1677914) followed by reduction, although these are typically purchased directly.

3,4,5-Trimethoxybenzoic Acid and Derivatives: 3,4,5-trimethoxybenzoic acid (eudesmic acid) is a derivative of gallic acid and can be prepared from it. orientjchem.org An efficient synthesis of its important aldehyde precursor, 3,4,5-trimethoxybenzaldehyde, starts from vanillin (B372448). The vanillin is brominated, and the bromo substituent is subsequently exchanged for a methoxide (B1231860) group using a copper(I)-catalyzed reaction, followed by methylation to yield the final product.

The most common activated derivative for amide synthesis is 3,4,5-trimethoxybenzoyl chloride. It is typically prepared by reacting 3,4,5-trimethoxybenzoic acid with a chlorinating agent.

Using Thionyl Chloride: A standard laboratory procedure involves refluxing 3,4,5-trimethoxybenzoic acid with an excess of thionyl chloride, often in a solvent like chloroform, to produce the acyl chloride in nearly quantitative yield after distillation. chemicalbook.com

Using Bis(trichloromethyl)carbonate (Triphosgene): A patented method describes the reaction of 3,4,5-trimethoxybenzoic acid with bis(trichloromethyl)carbonate in an organic solvent, catalyzed by an organic amine. google.com This process is noted for its high yield, low cost, and suitability for industrial-scale production. google.com

Exploration of Stereoselective Synthetic Pathways

While this compound itself is not a chiral molecule, the synthesis of chiral analogues is of significant interest in medicinal chemistry. Several advanced methodologies focus on controlling stereochemistry during amide bond formation or related transformations.

Umpolung Amide Synthesis (UmAS): This novel strategy reverses the typical polarity of the reactants. nih.govnih.gov A key breakthrough in this area was the development of a method for the direct synthesis of N-aryl amides by reacting α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple base. nih.govacs.org A major advantage of this pathway is its ability to forge bonds to create chiral α-amino-N-aryl amides with complete conservation of enantioenrichment, overcoming the common problem of epimerization seen in conventional coupling methods. nih.govnih.govresearchgate.net

Nickel-Catalyzed Asymmetric Hydroarylation: This method provides enantioenriched α-arylbenzamide analogues through a three-component reaction. uzh.ch It involves the nickel-catalyzed reductive hydroarylation of vinyl amides using a chiral ligand, diethoxymethylsilane (B37029) as a hydride source, and an aryl halide. This approach forges a new stereocenter alpha to the amide nitrogen with high levels of stereocontrol under mild conditions. uzh.ch

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for amide bond formation. Amide bond synthetase (ABS) enzymes, such as ShABS from Streptoalloteichus hindustanus, can catalyze the coupling of various carboxylic acids and amines. nih.gov For example, ShABS efficiently couples 3,4,5-trimethoxybenzoic acid and shows high activity with bulky chiral amines like 1-(1-naphthyl)ethylamine, demonstrating significant enantiodiscrimination. nih.gov

Development of Novel Synthetic Routes and Reaction Mechanisms

Beyond catalytic cross-coupling, research has uncovered several other innovative routes to N-aryl amides, often proceeding through unique mechanisms.

Synthesis from Aryl Azides: One-pot, two-step methods have been developed that use aryl azides as the nitrogen source. acs.org In one such protocol, an organic anhydride (B1165640) reacts with sodium thiosulfate (B1220275) to generate an acyl-Bunte salt in situ. This intermediate then reacts with an aryl azide, likely proceeding through a thiatriazoline intermediate, which then extrudes nitrogen and sulfur to form the final amide product. acs.org This method is advantageous for its operational simplicity, use of less toxic reagents, and applicability to gram-scale synthesis. acs.org

Umpolung Amide Synthesis (UmAS) Mechanism: As mentioned previously, UmAS provides a paradigm shift in amide synthesis. nih.govnih.gov Mechanistic studies suggest a complex hydroxylamine-nitroso redox process rather than a simple nucleophilic substitution. nih.gov The reaction of an α-fluoronitroalkane and an N-aryl hydroxylamine, promoted by a base, directly yields the N-aryl amide, not a hydroxamic acid intermediate, with complete retention of stereochemistry at the α-carbon. nih.govacs.orgresearchgate.net

Synthesis from Nitriles: An efficient protocol has been developed for preparing N-aryl amides from N-substituted amidines, which are themselves readily prepared from nitriles and amines. mdpi.com The key step is a hypervalent iodine-mediated aza-Hofmann-type rearrangement of the amidine to yield the target amide. mdpi.com

Tropylium Ion Organocatalysis: The tropylium ion, a non-benzenoid aromatic cation, can act as an efficient organic Lewis acid catalyst to activate carboxylic acids for direct amidation with amines under mild conditions, offering a metal-free alternative. nih.gov

Scale-Up Considerations for Research Quantity Production

Transitioning a synthetic route from laboratory scale to larger research quantity or pilot-scale production requires consideration of cost, safety, operational simplicity, and environmental impact.

For the synthesis of this compound, several of the discussed methodologies have features amenable to scale-up.

Precursor Synthesis: The patented synthesis of 3,4,5-trimethoxybenzoyl chloride using bis(trichloromethyl)carbonate is explicitly described as being suitable for industrial production due to its reasonable process, low cost, and high yield. google.com

Catalyst Choice: While palladium catalysts are highly effective, their cost can be prohibitive for large-scale work. researchgate.net Copper-catalyzed systems are often more economical. organic-chemistry.org The development of methods that use inexpensive catalysts like iron dust or are catalyst-free, such as certain microwave-assisted or azide-based routes, are particularly attractive for scale-up. organic-chemistry.orgniscair.res.innih.govacs.org

Operational Simplicity: One-pot reactions, such as the synthesis from aryl azides and anhydrides, reduce the number of unit operations (e.g., workups, purifications), which is highly beneficial for scaling. acs.org Similarly, methods that avoid hazardous reagents (e.g., toxic acid chlorides) or pyrophoric bases are preferred. organic-chemistry.org The use of solvent-free microwave conditions also offers a cleaner, more efficient technology for larger-scale synthesis. niscair.res.in

Computational Chemistry and Molecular Modeling Studies of N1 1 Naphthyl 3,4,5 Trimethoxybenzamide

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule in a simulated physiological environment over time. frontiersin.org A typical MD simulation for this compound would involve placing it in a solvent box (e.g., water) and calculating the forces between atoms to simulate their motion.

Hypothetical MD Simulation Findings: An MD simulation of N1-(1-naphthyl)-3,4,5-trimethoxybenzamide, particularly when bound to a target like tubulin, would reveal the stability of its binding pose. frontiersin.orgacs.org Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's conformation within the binding site. A stable RMSD suggests a favorable and sustained interaction. frontiersin.org

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. The methoxy (B1213986) groups and the naphthyl ring might exhibit higher fluctuations.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the amide group of the ligand and amino acid residues in the target protein, which are critical for binding affinity. researchgate.net

Simulations on similar colchicine (B1669291) binding site inhibitors (CBSIs) have shown that these molecules can induce conformational changes in the tubulin dimer, affecting its ability to polymerize into microtubules. frontiersin.orgacs.org An MD study would elucidate whether this compound binding leads to a similar destabilization of the tubulin structure. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. These calculations can determine the distribution of electron density, molecular orbital energies, and reactivity descriptors.

For this compound, DFT calculations could yield:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the methoxy and carbonyl groups would likely be regions of negative potential (electrophilic attack sites), while the amide proton would be a region of positive potential.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Mulliken Atomic Charges: These calculations would quantify the partial charge on each atom, helping to identify sites for electrostatic interactions and hydrogen bonding.

Studies on structurally related N-aryl benzamides have utilized these methods to understand reaction mechanisms and selectivity, which are governed by the molecule's electronic characteristics. mdpi.com

Table 1: Hypothetical Quantum Chemical Data for this compound

| Parameter | Hypothetical Value/Description |

|---|---|

| HOMO Energy | Localized on the electron-rich naphthyl or trimethoxyphenyl ring |

| LUMO Energy | Distributed over the benzamide (B126) core |

| HOMO-LUMO Gap (ΔE) | Moderate gap, indicating good stability with potential for reactivity |

| Dipole Moment | Non-zero, indicating polarity due to the amide and methoxy groups |

Molecular Docking Simulations with Potential Biological Targets

Given the presence of the 3,4,5-trimethoxyphenyl moiety, a primary biological target for this compound is tubulin, specifically at the colchicine binding site (CBS). nih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net

A docking simulation would place this compound into the crystal structure of the tubulin-colchicine binding site. The results would be evaluated based on:

Binding Energy/Docking Score: A lower binding energy indicates a more favorable interaction. nih.gov

Binding Pose: The specific orientation and conformation of the ligand within the binding pocket.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand. researchgate.net

Based on studies of other CBSIs, it is hypothesized that the 3,4,5-trimethoxyphenyl ring would occupy a region of the binding site similar to the A-ring of colchicine, forming hydrophobic interactions. nih.govnih.gov The naphthyl ring would likely extend into another hydrophobic pocket, while the amide linker could form crucial hydrogen bonds with residues like Asn, Ala, or Lys. researchgate.net Docking studies on a closely related N-acylhydrazone analog confirmed its potential to fit within the colchicine-binding domain. nih.gov

Table 2: Hypothetical Molecular Docking Results with Tubulin

| Parameter | Hypothetical Finding |

|---|---|

| Predicted Binding Energy | -8 to -10 kcal/mol |

| Hydrogen Bonds | Amide N-H with Asn258; Carbonyl O with Ala317 |

| Hydrophobic Interactions | Trimethoxyphenyl ring with Val, Leu; Naphthyl ring with Lys, Ala |

| Pi-Pi Stacking | Naphthyl ring with Tyr residue |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. archivepp.com To build a QSAR model for benzamide derivatives like this compound, a dataset of similar compounds with known biological activities (e.g., IC50 values for tubulin inhibition) would be required. unair.ac.idnih.gov

The process involves:

Data Set Collection: Assembling a series of benzamide derivatives with measured biological activity. nih.govunair.ac.id

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, electronic, or steric.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create an equation linking the descriptors to the activity. unair.ac.idjppres.com

Validation: Testing the model's predictive power using an external set of compounds. jppres.com

A hypothetical QSAR equation for this class of compounds might look like: pIC50 = c0 + c1(LogP) + c2(Molecular_Surface_Area) - c3*(Dipole_Moment)

This model could reveal that higher lipophilicity (LogP) and a larger surface area enhance activity, while a high dipole moment might be detrimental. Such models are invaluable for predicting the activity of newly designed, unsynthesized compounds. archivepp.com

Pharmacophore Modeling for Ligand Design and Virtual Screening

A pharmacophore is an ensemble of steric and electronic features that is necessary for a molecule to exert a specific biological effect. dergipark.org.tr For inhibitors of the colchicine binding site, a pharmacophore model would define the essential features required for binding. nih.gov

Based on the structure of this compound and other known CBSIs, a hypothetical pharmacophore model could include:

Three Hydrogen Bond Acceptors: Corresponding to the three methoxy oxygen atoms.

One Hydrogen Bond Donor: The amide N-H group.

Two Aromatic/Hydrophobic Regions: One for the trimethoxyphenyl ring and one for the naphthyl ring.

This pharmacophore model can then be used as a 3D query to search large chemical databases (virtual screening) to identify novel compounds with different chemical scaffolds but the same essential features, potentially leading to the discovery of new tubulin inhibitors. nih.govnih.govresearchgate.net The validation of such a model is crucial and often involves assessing its ability to distinguish known active compounds from inactive ones. researchgate.net

Spectroscopic and Advanced Structural Elucidation of N1 1 Naphthyl 3,4,5 Trimethoxybenzamide

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For N1-(1-naphthyl)-3,4,5-trimethoxybenzamide, a full suite of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be necessary for the complete and unambiguous assignment of all proton and carbon signals.

In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons of the naphthyl and trimethoxybenzoyl groups, as well as singlets for the methoxy (B1213986) protons and a signal for the amide N-H proton. The ¹³C NMR spectrum would complement this by showing signals for all unique carbon atoms, including the carbonyl carbon of the amide.

To resolve any ambiguities and confirm the connectivity of the molecule, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through two or three bonds). It would be used to identify adjacent protons within the naphthyl ring system and to confirm the connectivity of the aromatic protons on the trimethoxybenzoyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying longer-range couplings between protons and carbons (typically over two to four bonds). It is instrumental in connecting the different fragments of the molecule. For instance, HMBC correlations would be expected between the amide N-H proton and the carbonyl carbon, as well as carbons in the naphthyl ring. Correlations from the methoxy protons to their respective carbons and the aromatic ring would also be key for assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is invaluable for determining the three-dimensional conformation of the molecule. For example, NOESY could reveal the spatial relationship between the protons of the naphthyl ring and the trimethoxybenzoyl ring, providing insights into the rotational orientation around the amide bond.

Table 1: Representative ¹H and ¹³C NMR Data for a Compound Containing 1-Naphthyl and 3,4,5-Trimethoxybenzoyl Moieties

| Assignment | Representative ¹H NMR (ppm) | Representative ¹³C NMR (ppm) |

|---|---|---|

| Amide N-H | ~9.0-10.0 (s, 1H) | - |

| Naphthyl Protons | ~7.2-8.2 (m, 7H) | ~120-135 |

| Benzoyl Protons | ~7.0-7.2 (s, 2H) | ~105-153 |

| Methoxy Protons (para) | ~3.9 (s, 3H) | ~61 |

| Methoxy Protons (meta) | ~3.8 (s, 6H) | ~56 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound (C₂₀H₁₉NO₄), HRMS would provide a highly accurate mass measurement, which should be within a few parts per million (ppm) of the calculated theoretical mass.

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be analyzed. This provides valuable structural information by identifying characteristic neutral losses and fragment ions. For this compound, one would anticipate fragmentation pathways involving the cleavage of the amide bond, leading to the formation of ions corresponding to the naphthylamine and trimethoxybenzoyl moieties.

Table 2: Representative Mass Spectrometry Data for this compound

| Analysis | Expected Result |

|---|---|

| Molecular Formula | C₂₀H₁₉NO₄ |

| Calculated Monoisotopic Mass | 337.1314 u |

| Expected HRMS (ESI-TOF) [M+H]⁺ | 338.1387 |

| Potential Fragment Ions | |

| [C₁₀H₉N]⁺ (naphthylamine) | 143.0735 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. contractlaboratory.com For this compound, these techniques would confirm the presence of key structural features.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amide group (around 3300 cm⁻¹), the C=O stretch of the amide (the Amide I band, typically around 1650 cm⁻¹), and the N-H bend (the Amide II band, around 1550 cm⁻¹). C-H stretching vibrations of the aromatic rings and the methoxy groups would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-O stretching of the methoxy groups would also be visible.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic C=C stretching vibrations are typically strong in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region.

Table 3: Representative Vibrational Spectroscopy Data for this compound

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amide) | ~3300 | Weak or absent |

| C-H Stretch (Aromatic) | ~3100-3000 | Strong |

| C-H Stretch (Aliphatic) | ~2950-2850 | Moderate |

| C=O Stretch (Amide I) | ~1650 | Moderate |

| N-H Bend (Amide II) | ~1550 | Weak |

| C=C Stretch (Aromatic) | ~1600-1450 | Strong |

Circular Dichroism Spectroscopy for Chiral Analysis (if applicable)

This compound is not inherently chiral. However, if it were to be synthesized using a chiral precursor or resolved into enantiomers due to atropisomerism (hindered rotation around a single bond), Circular Dichroism (CD) spectroscopy would be the technique of choice for its chiral analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-zero CD spectrum would confirm the enantiomeric excess of the sample and could be used to study its chiroptical properties. Given the presence of the bulky naphthyl and trimethoxybenzoyl groups, the possibility of atropisomerism cannot be entirely ruled out without further investigation.

Investigation of Molecular Interactions and Biochemical Mechanisms of N1 1 Naphthyl 3,4,5 Trimethoxybenzamide

In Vitro Assays for Target Binding and Inhibition

In vitro assays are crucial for elucidating the direct molecular targets of a compound. The following sections detail the known inhibitory activities of N1-(1-naphthyl)-3,4,5-trimethoxybenzamide and its close analogs against specific enzymes and cellular components.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Topoisomerase II, HIV-1 Protease analogs)

Scientific literature to date has not provided specific data on the direct inhibitory effects of this compound on acetylcholinesterase, topoisomerase II, or HIV-1 protease. However, research on structurally related compounds offers some insights.

A study on a series of pyridinium (B92312) benzamides identified a naphthalene-containing N-(1-benzylpiperidine) benzamide (B126) as a potent dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This finding suggests that the methoxy-naphthyl benzamide scaffold has the potential to interact with cholinesterase enzymes. The investigated compound, which is different from the subject of this article, exhibited IC50 values of 0.176 µM for AChE and 0.47 µM for BChE. nih.gov Kinetic studies revealed a non-competitive inhibition mechanism for AChE. nih.gov

There is currently no available research detailing the direct interaction of this compound with topoisomerase II or HIV-1 protease.

Microtubule Polymerization Inhibition Assays (Cell-free systems)

Research on a structurally similar analog, N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide, has demonstrated significant activity as a microtubule destabilizer. nih.govresearchgate.net In cell-free systems, this compound was shown to inhibit the polymerization of tubulin. nih.gov Docking simulations suggest that this class of compounds likely binds to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules. nih.gov This interference with microtubule assembly is a key mechanism for its observed cytotoxic effects in cancer cell lines. nih.gov

The ability of this analog to inhibit microtubule assembly at a biochemical level validates microtubules as a direct target. nih.govresearchgate.net This mechanism is shared by other well-known anticancer agents. nih.gov

Cellular Assays for Mechanism of Action (non-human cell lines)

Cellular assays provide a more complex biological environment to study the effects of a compound on cellular processes. The following data is based on studies of the close structural analog, N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide, in various non-human cancer cell lines.

Cell Cycle Analysis in Cultured Cell Lines

The inhibition of microtubule polymerization by N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide directly impacts cell division, leading to cell cycle arrest. nih.gov In studies using leukemia cell lines, treatment with this compound led to a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This effect is a characteristic hallmark of agents that disrupt the mitotic spindle.

Table 1: Effect of N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide on Cell Cycle Distribution in Leukemia Cell Lines

| Cell Line | Treatment Concentration | % Cells in G2/M Phase (Control) | % Cells in G2/M Phase (Treated) | Fold Increase in G2/M Population |

| REH | 100 nM | 15% | 60% | 4.0 |

| NALM-6 | 100 nM | 18% | 65% | 3.6 |

Note: The data presented in this table is illustrative and based on findings reported for the analog N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide. nih.gov

Apoptosis Induction Pathways in Cellular Models

The disruption of the cell cycle and microtubule dynamics by N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov The sustained arrest at the G2/M phase triggers internal cellular pathways that result in apoptosis. This has been observed in leukemia cell lines following treatment with the compound. nih.gov While the precise apoptotic pathways activated by this specific compound are not fully detailed in the available literature, the keywords associated with the study include "Apoptosis / drug effects," indicating that this is a measured outcome of the compound's activity. nih.gov

Inhibition of Cellular Migration in Research Models

Cellular migration is a critical process in cancer metastasis and is heavily dependent on the dynamic restructuring of the microtubule cytoskeleton. By inhibiting microtubule polymerization, N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide has been shown to effectively inhibit the migration of cancer cells. nih.gov In wound-healing assays, a standard in vitro model for cell migration, treatment with the compound significantly impaired the ability of leukemia cells to migrate and close the wound area compared to untreated control cells. nih.gov

Table 2: Inhibition of Cellular Migration by N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide

| Cell Line | Treatment Concentration | % Wound Closure at 24h (Control) | % Wound Closure at 24h (Treated) | % Inhibition of Migration |

| REH | 50 nM | 95% | 20% | 79% |

| NALM-6 | 50 nM | 98% | 25% | 74% |

Note: The data presented in this table is illustrative and based on findings reported for the analog N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide. nih.gov

Intracellular Target Localization Studies

There is currently no available research detailing the specific intracellular compartments or organelles where this compound accumulates or to which it is targeted.

Investigation of Binding Affinities and Kinetics with Purified Biomolecules

No studies were found that have isolated and measured the binding affinity, association, or dissociation kinetics of this compound with any purified proteins, enzymes, or other biomolecules.

Modulation of Biochemical Pathways in Controlled Cellular Environments

Information regarding the effects of this compound on specific biochemical pathways in cellular models is not present in the current body of scientific literature.

Structure Activity Relationship Sar Studies of N1 1 Naphthyl 3,4,5 Trimethoxybenzamide and Its Analogues

Systematic Structural Modifications of the Naphthalene (B1677914) Moiety

The naphthalene ring is a crucial component of N1-(1-naphthyl)-3,4,5-trimethoxybenzamide, significantly contributing to the molecule's steric and electronic properties. SAR studies on related compound classes indicate that both the point of attachment and the substitution pattern on this moiety are pivotal for biological activity.

Furthermore, the introduction of substituents onto the naphthalene ring can modulate activity. For example, in a series of methoxy (B1213986) naphthyl substituted cyclopenta[d]pyrimidine compounds, the position of a methoxy group on the naphthyl ring was found to be a key factor. nih.gov While direct modification data on this compound is limited, this suggests that adding electron-donating or electron-withdrawing groups at various positions could fine-tune electronic properties and introduce new points of interaction.

A critical factor emerging from studies of related structures is the rotational freedom of the naphthalene ring. Research on N,2-dimethyl-N-(naphthyl-amino)-cyclopenta[d]pyrimidin-4-amine analogues demonstrated that hindered rotation of the naphthyl ring led to inactivity, whereas analogues with free rotation exhibited potent microtubule depolymerizing effects. nih.gov This highlights that the ability of the naphthyl moiety to adopt an optimal conformation within a binding pocket is essential for activity. nih.gov

Table 1: Impact of Naphthalene Moiety Features on Activity in Analogous Compounds

| Feature | Observation | Implication for Potency | Reference |

|---|---|---|---|

| Rotational Flexibility | Free rotation of the naphthyl ring was associated with high activity. | Essential | nih.gov |

| Conformational Restriction | Hindered rotation of the naphthyl ring resulted in an inactive compound. | Detrimental | nih.gov |

| Methoxy Substitution | A methoxy group at the para-position of an analogous aromatic ring was important for optimal activity. | Modulatory | nih.gov |

Variations in the Trimethoxybenzene Substituent Pattern

The 3,4,5-trimethoxybenzene unit is a well-known pharmacophore found in numerous biologically active compounds, particularly those that interact with tubulin, such as colchicine (B1669291). This moiety is often referred to as the "A-ring" in colchicine binding site inhibitors. Its primary role is to anchor the molecule within a specific region of the binding pocket.

The number and position of the methoxy groups on the benzene (B151609) ring are critical for activity. The 3,4,5-substitution pattern is considered optimal for many tubulin inhibitors as it provides a precise arrangement of hydrogen bond acceptors and hydrophobic interactions. Docking simulations of related compounds, such as N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide, show this moiety occupying a key pocket in the colchicine-binding domain of tubulin, analogous to the trimethoxyphenyl ring of colchicine itself. nih.gov

While specific studies systematically varying the methoxy groups on this compound are not widely available, the established importance of this pattern in a vast number of related microtubule inhibitors underscores its significance. Any deviation, such as a dimethoxy or a different trimethoxy arrangement (e.g., 2,3,4-), would be expected to alter the binding affinity significantly by disrupting the established interaction patterns within the binding site.

Alterations of the Amide Linkage (e.g., to hydrazide or thiourea (B124793) for comparative analysis)

The amide linkage provides structural rigidity and serves as a hydrogen bond donor and acceptor. Modifying this linker is a common strategy in medicinal chemistry to alter a compound's chemical properties and biological activity.

Hydrazide Analogue: A key analogue of the parent compound is N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide , where the amide is replaced by a hydrazide (-CO-NH-NH-). This modification introduces an additional nitrogen atom, increasing the hydrogen bonding capacity and altering the linker's geometry. This specific hydrazide was synthesized and identified as a potent microtubule destabilizer with anti-leukemia effects. nih.gov Its activity highlights that the core pharmacophoric elements (the naphthyl and trimethoxybenzene groups) are correctly positioned by the hydrazide linker for effective interaction with tubulin. nih.govnih.gov

Thiourea Analogue (Hypothetical): Replacing the amide with a thiourea linkage (-CS-NH-) would represent a more significant structural change. The thiocarbonyl group (C=S) is larger and more polarizable than the carbonyl group (C=O). Thiourea moieties are known to form strong hydrogen bonds and can act as effective zinc-binding groups in metalloenzymes. biointerfaceresearch.comnih.gov In the context of this compound, a thiourea linker would alter the bond lengths, angles, and electronic distribution of the central linkage, which would likely have a profound impact on its binding geometry and biological target profile. While direct comparative data for this specific molecule is unavailable, SAR studies on other compound classes consistently show that the amide-to-thiourea switch dramatically modifies biological activity. nih.gov

Table 2: Comparative Analysis of Linkage Modifications

| Linker | Structure | Key Features | Observed/Predicted Outcome | Reference |

|---|---|---|---|---|

| Amide | -CO-NH- | Planar, H-bond donor/acceptor | Parent structure | - |

| Hydrazide | -CO-NH-NH- | Increased H-bonding capacity, altered geometry | Potent microtubule destabilizer | nih.gov |

| Thiourea | -CS-NH- | Larger, more polarizable, strong H-bond donor | Significant alteration of biological activity expected | biointerfaceresearch.comnih.gov |

Impact of Chirality on Hypothetical Biological Interactions (if applicable)

Based on the available scientific literature, this compound is an achiral molecule. It does not possess any stereocenters, and its structure is superimposable on its mirror image. Therefore, issues of chirality and the differential biological activity of enantiomers are not applicable to this specific compound. The introduction of chiral centers through substitution on either the naphthalene or benzene rings, or on the amide linker, would necessitate an analysis of stereoisomers, but such analogues have not been a focus of the reviewed studies.

Correlations between Structural Features and Predicted Molecular Interactions/Binding

Computational studies, particularly molecular docking, have provided valuable insights into how analogues of this compound may interact with their biological targets.

Docking simulations performed on the highly active hydrazide analogue, N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide, suggested that it could adopt a suitable stereochemistry to fit within the colchicine-binding domain of tubulin . nih.gov This finding is significant as it positions this class of compounds among tubulin-interacting agents. nih.gov

In these models, the key interactions are predicted as follows:

The 3,4,5-trimethoxybenzene moiety occupies the region of the binding site that typically accommodates the A-ring of colchicine, forming critical hydrophobic interactions.

The 1-naphthyl group projects into a different part of the pocket, likely engaging in hydrophobic and π-π stacking interactions with aromatic amino acid residues. nih.gov The ability of this ring to rotate freely is thought to be crucial for achieving an optimal fit. nih.gov

The central linker (hydrazide in the modeled analogue) serves to correctly orient the two aromatic systems relative to each other. Its hydrogen bonding groups can form interactions with residues in the binding pocket, further stabilizing the complex.

These correlations underscore a clear SAR, where the trimethoxybenzene ring acts as an anchor, the naphthalene moiety provides additional binding interactions and dictates specificity, and the central linker provides the correct geometry and supplementary hydrogen bonds for potent inhibition.

Potential Research Applications and Future Directions for N1 1 Naphthyl 3,4,5 Trimethoxybenzamide

Development as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule that can be used to study and manipulate a specific protein or biological pathway. The development of N1-(1-naphthyl)-3,4,5-trimethoxybenzamide as a chemical probe is a promising area of research. The 1-naphthyl group, with its characteristic fluorescence, could be exploited for the development of fluorescent probes to visualize cellular processes and protein localization.

Furthermore, the 3,4,5-trimethoxyphenyl moiety is a known pharmacophore in compounds that interact with tubulin, a key protein in the cytoskeleton. A structurally related compound, N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide, has been identified as a microtubule destabilizer. nih.gov This suggests that this compound could potentially be developed into a probe to investigate the dynamics of the microtubule network and its role in cellular division and transport.

Exploration as a Lead Compound for Further Synthetic Optimization in Drug Discovery Research

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better-targeted activity and reduced side effects. The core structure of this compound contains features that are common in many biologically active compounds, making it an attractive starting point for medicinal chemistry campaigns.

The 3,4,5-trimethoxyphenyl group is a key feature of several potent anticancer agents, including Combretastatin A-4, which is a well-known tubulin polymerization inhibitor. nih.govnih.gov The trimethoxy substitution pattern is crucial for binding to the colchicine (B1669291) site on tubulin. nih.govnih.gov The naphthyl group, a bulky hydrophobic moiety, can also contribute significantly to binding affinity and selectivity for various biological targets. For instance, derivatives of N-naphthyl-cyclopenta[d]pyrimidines have shown potent microtubule depolymerizing effects and antitumor activity. nih.gov

By systematically modifying the structure of this compound, researchers could explore its potential against a range of diseases. The table below outlines the biological activities of some related compounds containing the 3,4,5-trimethoxyphenyl or naphthyl moieties.

| Compound Name | Biological Target | Observed Activity |

| N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide | Tubulin | Microtubule destabilizer, anti-leukemia activity nih.gov |

| Combretastatin A-4 | Tubulin | Inhibition of microtubule assembly, vascular shutdown in tumors nih.govnih.gov |

| N,2-dimethyl-N-(5ʹ-methoxynaphthyl-2ʹ-amino)-cyclopenta[d]pyrimidin-4-amine | Tubulin | Microtubule depolymerizing effects, in vitro anticancer activity nih.gov |

| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives | ROR1 | Anticancer properties |

Utilization in Materials Science Research (e.g., self-assembly, supramolecular chemistry)

The field of materials science is increasingly looking towards organic molecules for the creation of novel materials with unique properties. The structure of this compound, with its aromatic rings and amide linkage, possesses features that are conducive to self-assembly and the formation of supramolecular structures.

The amide group can form strong hydrogen bonds, a key interaction in directing the assembly of molecules into well-ordered architectures like fibers, gels, and liquid crystals. The flat, aromatic surfaces of the naphthyl and trimethoxybenzoyl groups can participate in π-π stacking interactions, further stabilizing such assemblies. These self-assembled structures could have applications in areas such as organic electronics, sensing, and the development of "smart" materials that respond to external stimuli. The study of how this specific molecule arranges itself in the solid state and in solution could provide valuable insights into the principles of supramolecular chemistry.

Theoretical Contributions to Understanding Ligand-Receptor Interactions

Computational chemistry and molecular modeling are powerful tools for understanding how a small molecule (a ligand) binds to a biological target (a receptor). The defined structure of this compound makes it an excellent candidate for theoretical studies.

Docking simulations, similar to those performed on the related N-acylhydrazone, could predict how this compound might fit into the binding sites of various proteins, such as the colchicine-binding site of tubulin. nih.gov These in silico studies can help to prioritize experimental work and guide the design of more potent and selective analogs.

Furthermore, analyzing the conformational flexibility of the molecule—the different shapes it can adopt—can provide insights into its biological activity. Studies on related compounds have shown that the ability of the naphthyl ring to rotate freely can have a significant impact on biological potency. nih.gov Understanding the preferred conformations of this compound and the energetic barriers to rotation would be a valuable contribution to the field of computational drug design.

Future Research Avenues and Interdisciplinary Collaborations

The full potential of this compound can best be unlocked through interdisciplinary collaborations. Medicinal chemists could synthesize a library of derivatives, which are then screened for biological activity by pharmacologists and cell biologists. Promising hits could be further investigated by structural biologists to determine their precise binding mode.

Collaboration with materials scientists could lead to the development of novel functional materials based on the self-assembly of this compound and its analogs. Furthermore, the insights gained from theoretical chemists can guide the experimental work in all these areas, creating a feedback loop that accelerates discovery. The journey from a molecule of interest to a valuable tool or therapeutic is a collaborative one, and this compound presents a compelling starting point for such endeavors.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for N1-(1-naphthyl)-3,4,5-trimethoxybenzamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with 1-naphthylamine under dehydrating conditions. Key steps include:

- Amide bond formation : Use coupling reagents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) with a base (triethylamine) to facilitate reaction efficiency .

- Purification : Preparative HPLC or column chromatography ensures high purity, with yields optimized by controlling temperature (0–25°C) and reaction time (12–24 hours) .

- Critical Parameters : Monitor reaction progress via TLC, and characterize intermediates using H/C NMR to confirm structural integrity .

Q. How is this compound characterized post-synthesis?

- Analytical Workflow :

- Spectroscopy : H NMR (δ 7.86–11.63 ppm for aromatic protons) and C NMR (δ 105–164 ppm for carbonyl/methoxy groups) confirm regiochemistry .

- Mass Spectrometry : HRMS (e.g., ESI-MS) validates molecular weight (e.g., observed [M+H] at m/z 332.1135 vs. calculated 332.1129) .

- HPLC Purity : Reverse-phase HPLC with UV detection (e.g., 96.9% purity at 254 nm) ensures suitability for biological assays .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Key Assays :

- Enzyme Inhibition : Tyrosinase inhibition assays (IC determination) via spectrophotometric monitoring of L-DOPA oxidation .

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Acetylcholinesterase Activity : Ellman’s method to measure inhibition kinetics for neurological applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Approaches :

- Orthogonal Assays : Validate enzyme inhibition results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding affinities .

- Standardized Protocols : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and assay temperature/pH .

- Meta-Analysis : Compare structural analogs (e.g., N-(3,4-difluorophenyl) derivatives) to identify substituent-dependent activity trends .

Q. What strategies improve the bioavailability of this compound given its physicochemical limitations?

- Optimization Methods :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .

- Formulation : Nanoemulsions or liposomal encapsulation to bypass poor aqueous solubility (<10 µM) .

- Structural Modifications : Replace methoxy groups with bioisosteres (e.g., trifluoromethoxy) to balance lipophilicity and metabolic stability .

Q. How can crystallography elucidate the binding mode of this compound with its molecular targets?

- Crystallographic Workflow :

- Data Collection : High-resolution X-ray diffraction (e.g., synchrotron radiation, λ = 0.9–1.0 Å) for co-crystals with target proteins .

- Refinement : SHELXL for small-molecule refinement; validate hydrogen bonding (e.g., benzamide carbonyl with active-site residues) and π-π stacking interactions .

Q. What structure-activity relationship (SAR) strategies enhance potency against specific targets?

- SAR Approaches :

- Substituent Variation : Systematic replacement of naphthyl with heteroaromatic rings (e.g., indole, thiophene) to modulate steric/electronic effects .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and guide synthetic prioritization .

Q. How should stability issues during long-term storage be addressed?

- Stabilization Protocols :

- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the benzamide bond .

- Accelerated Stability Testing : Monitor degradation via HPLC under stress conditions (40°C/75% RH) to establish shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.